Methyl 2-bromo-4-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(trifluoromethyl)nicotinate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. The reaction is carried out at low temperatures to ensure selective bromination at the desired position on the nicotinate ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
Methyl 2-bromo-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-bromo-4-(trifluoromethyl)nicotinate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar in structure but with the bromine atom at a different position.
Methyl 4-bromo-2-(trifluoromethyl)nicotinate: Another isomer with different substitution patterns.
Methyl 2-chloro-4-(trifluoromethyl)nicotinate: Contains a chlorine atom instead of bromine.
Uniqueness
Methyl 2-bromo-4-(trifluoromethyl)nicotinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine and trifluoromethyl groups provides distinct electronic and steric properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSXSBCFIJGEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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